5-Amino-2-bromonicotinonitrile

Beschreibung

BenchChem offers high-quality 5-Amino-2-bromonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-bromonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

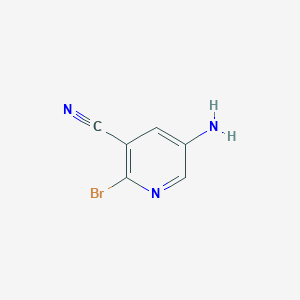

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H4BrN3 |

|---|---|

Molekulargewicht |

198.02 g/mol |

IUPAC-Name |

5-amino-2-bromopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4BrN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |

InChI-Schlüssel |

HDSHUJLPEZMDHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1C#N)Br)N |

Herkunft des Produkts |

United States |

Structural Features and Core Heterocyclic Framework

5-Amino-2-bromonicotinonitrile, with the chemical formula C₆H₄BrN₃, possesses a distinct molecular structure centered around a pyridine (B92270) ring. bldpharm.com This heterocyclic core is substituted with three key functional groups: an amino group (-NH₂) at the 5-position, a bromine atom (-Br) at the 2-position, and a nitrile group (-C≡N) at the 3-position. bldpharm.com This specific arrangement of an electron-donating amino group, an electron-withdrawing nitrile group, and a labile bromine atom imparts a unique electronic and reactive profile to the molecule.

The presence of the pyridine nitrogen, along with the amino and nitrile functionalities, allows for a variety of chemical interactions, including hydrogen bonding and coordination with metal centers. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and a handle for cross-coupling reactions, further enhancing its synthetic utility.

Table 1: Physicochemical Properties of 5-Amino-2-bromonicotinonitrile

| Property | Value |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol bldpharm.com |

| Appearance | Typically a crystalline solid evitachem.com |

| CAS Number | 1706455-42-6 bldpharm.com |

This table provides a summary of the key physicochemical properties of 5-Amino-2-bromonicotinonitrile.

Significance As a Versatile Precursor in Diverse Synthetic Transformations

Classical and Modern Bromination Approaches to Nicotinonitrile Scaffolds

The introduction of a bromine atom onto the nicotinonitrile framework is a critical step in the synthesis of 5-Amino-2-bromonicotinonitrile. This section details various bromination techniques.

Regioselective Nuclear Monobromination of 2-Aminonicotinonitrile

The direct bromination of 2-aminonicotinonitrile presents a challenge in achieving regioselectivity. However, methods have been developed to favor the formation of the desired 5-bromo isomer. One approach involves the selective bromination at the C-5 position, even in the presence of electron-rich substituents at other positions. mcgill.ca Another strategy for achieving regioselective monobromination of activated aromatic compounds involves using N-bromosuccinimide (NBS) in the presence of tetrabutylammonium (B224687) bromide, which has shown high para-selectivity. organic-chemistry.org Furthermore, the use of catalysts like active aluminum oxide can direct the bromination to either the α-position or the nucleus, depending on the reaction conditions and the nature of the substrate. nih.gov

Role of N-Bromosuccinimide (NBS) and Catalytic Systems in Pyridine Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its milder and more selective nature compared to molecular bromine. nih.govgoogle.com The use of NBS in conjunction with various catalytic systems allows for controlled bromination of pyridine derivatives. For instance, silica-supported sodium bicarbonate has been used as a heterogeneous catalyst for the α-bromination of β-ketoesters with NBS, offering mild reaction conditions and high selectivity. researchgate.net Similarly, Montmorillonite (B579905) K-10 clay has proven effective as a reusable catalyst for the regioselective α-bromination of aralkyl ketones using NBS. tandfonline.com The combination of NBS with an acidic montmorillonite K-10 clay can accelerate the bromination of less reactive substrates. organic-chemistry.org Visible-light-induced catalytic halogenation using photocatalysts has also emerged as a modern approach. mdpi.com

For the bromination of pyridine derivatives specifically, a process utilizing NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) has been developed, showing high selectivity and suitability for large-scale production. google.com The choice of solvent and temperature can significantly influence the outcome of the reaction. google.com

A study on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester provides insights into the kinetics and mechanism of such reactions. acs.org Furthermore, hazardous side reactions between NBS and certain solvents, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been identified, highlighting the importance of careful process safety analysis. acs.org

Multicomponent Reactions and Annulation Pathways for Pyridine Derivatives

Multicomponent reactions (MCRs) and cyclization strategies offer efficient pathways to construct the substituted pyridine core of 5-Amino-2-bromonicotinonitrile.

Synthesis of 2-Halonicotinonitriles from Alkylidene Malononitriles

The process typically starts with a Knoevenagel condensation of a ketone (e.g., acetone) and malononitrile (B47326) to produce an alkylidene malononitrile. beilstein-journals.orgresearchgate.net This intermediate is then reacted with DMF-DMA and acetic anhydride (B1165640) to form the enamine, which is subsequently treated with HBr in acetic acid to afford the desired 2-bromonicotinonitrile. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 2-Bromonicotinonitriles from Various Alkylidene Malononitriles acs.org

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Me | H | 2-bromo-4-methylnicotinonitrile | 83 |

| 2 | Et | H | 2-bromo-4-ethylnicotinonitrile | 75 |

| 3 | n-Pr | H | 2-bromo-4-propylnicotinonitrile | 72 |

| 4 | i-Pr | H | 2-bromo-4-isopropylnicotinonitrile | 68 |

| 5 | Ph | H | 2-bromo-4-phenylnicotinonitrile | 55 |

| 6 | Me | Me | 2-bromo-4,5-dimethylnicotinonitrile | 78 |

Performed at a 5 mmol scale using anhydrous DCM. Isolated yields.

Conversion of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Precursors to 2-Aminonicotinonitriles

Another established route to 2-aminonicotinonitriles involves the conversion of 2-oxo-1,2-dihydropyridine-3-carbonitrile precursors. mcgill.ca This linear approach typically involves the transformation of the pyridone into a C-2 halo derivative, which can then be converted to the desired 2-aminonicotinonitrile. mcgill.ca For instance, 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles can be synthesized through a one-pot multicomponent reaction and subsequently converted to 2-chloropyridine (B119429) derivatives by reacting with phosphoryl chloride. acs.orgnih.gov These chloro derivatives can then be reacted with various nucleophiles to introduce the amino group. acs.orgnih.gov

Emerging Synthetic Approaches to Functionalized Aminopyridines

The field of synthetic organic chemistry is continuously evolving, with new methods being developed to create functionalized aminopyridines with greater efficiency and under milder conditions.

Multicomponent reactions (MCRs) are increasingly utilized for the synthesis of 2-aminopyridine (B139424) derivatives. researchgate.netsemanticscholar.org Catalyst-free, four-component methods have been developed that provide a simple and practical approach to functionalized 2-aminopyridines from readily available starting materials under solvent-free conditions. researchgate.netsemanticscholar.org These reactions often involve the combination of a ketone, an aldehyde, malononitrile, and an ammonium (B1175870) salt. researchgate.net

Transition metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of aminopyridines. rsc.org Catalysts based on palladium, rhodium, and copper have been employed for various C-H annulation and cross-coupling reactions of N-aryl-2-aminopyridines. rsc.org

Furthermore, photochemical methods are being explored as an eco-friendly approach to synthesize highly functionalized imidazopyridines, which are related heterocyclic structures. mdpi.com Continuous flow synthesis is another modern technique that has been successfully applied to the preparation of imidazo[1,2-a]pyridine (B132010) derivatives, offering advantages in scalability and efficiency. nih.gov

An in-depth analysis of modern synthetic strategies reveals the evolution of chemical manufacturing towards more efficient and environmentally benign processes. This article focuses on the synthesis of 5-Amino-2-bromonicotinonitrile and its precursors, exploring advanced methodologies that are shaping the future of organic chemistry.

Reactivity Profiles and Functional Group Transformations of 5 Amino 2 Bromonicotinonitrile

Reactions at the Bromine Moiety (C-2 Position)

The bromine atom at the C-2 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, primarily due to its nature as a good leaving group. This reactivity is further influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution Reactions of Bromo-Substituted Pyridines

The C-2 position of the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. Consequently, 2-bromo-substituted pyridines readily undergo nucleophilic aromatic substitution (SNAr) reactions. A range of nucleophiles, including sulfur, oxygen, and nitrogen-based reagents, can displace the bromide ion. sci-hub.sechemrxiv.org The reactivity of 2-halopyridines in these reactions can be influenced by the nature of the halogen, with the relative reactivity sometimes following the order I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is a rate-determining step. sci-hub.se However, in other instances, the reactivity order is F > Cl > Br > I, which is more typical for SNAr reactions where the attack of the nucleophile is rate-limiting. sci-hub.se The specific conditions and the nature of the nucleophile play a crucial role in determining the reaction outcome and efficiency. sci-hub.sechemrxiv.org For instance, the use of microwave irradiation has been shown to significantly accelerate these substitution reactions. sci-hub.se

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, and 2-bromopyridines are excellent substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are widely employed to form new carbon-carbon and carbon-nitrogen bonds at the C-2 position of bromopyridines.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst. nrochemistry.comharvard.edu The reaction is valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions. nrochemistry.com The general mechanism involves oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com Additives like copper(I) iodide (CuI) can accelerate the reaction, likely by scavenging free ligands that might inhibit the transmetalation step. harvard.edu

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. acs.orgscispace.comacs.orgnih.gov For volatile amines, which can be challenging substrates under standard conditions, conducting the reaction in a sealed tube at elevated temperatures has proven to be an effective strategy. acs.orgacs.org A typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a phosphine (B1218219) ligand, like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), in the presence of a base such as sodium tert-butoxide (NaOt-Bu). acs.orgacs.org

| Substrate | Amine | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Cyclopropylamine | Pd(OAc)₂, dppp, NaOt-Bu | Toluene | 80 °C, sealed tube, 14 h | 55% | amazonaws.com |

| 2-Bromopyridine derivative | Isopropylamine | Pd(OAc)₂, dppp, NaOt-Bu | Toluene | 80 °C, sealed tube, 14 h | 93% | amazonaws.com |

| 2-Bromopyridine derivative | Dimethylamine | Pd(OAc)₂, dppp, NaOt-Bu | Toluene | 80 °C, sealed tube, 14 h | 98% | amazonaws.com |

Beyond palladium, other transition metals like copper, nickel, and rhodium are also utilized for the functionalization of pyridines. mdpi.com Copper-catalyzed reactions, for instance, are effective for C-N bond formation. researchgate.net Ruthenium-catalyzed reactions have been developed for the synthesis of complex heteroarylated 2-pyridones from 2-bromopyridines. mdpi.com These diverse catalytic systems offer a broad toolkit for chemists to selectively modify the pyridine ring. mdpi.comresearchgate.net

Palladium-Catalyzed Borylation-Oxidation Sequences for Arylboronic Ester Formation

The palladium-catalyzed borylation of aryl halides, such as 2-bromopyridines, provides a direct route to arylboronic acids and their esters. arkat-usa.orgbeilstein-journals.org This reaction, often referred to as the Miyaura borylation, typically involves the reaction of the halide with a diboron (B99234) reagent, like bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. arkat-usa.orgbeilstein-journals.org The resulting boronic esters are highly valuable synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions. sumitomo-chem.co.jp The development of mechanochemical, solvent-free borylation methods has increased the practicality and environmental friendliness of this transformation. beilstein-journals.org

Transformations of the Nitrile Group (C-3 Position)

Reduction to Primary Amine Functionalities

The nitrile group (-C≡N) of 5-Amino-2-bromonicotinonitrile can be readily reduced to a primary aminomethyl group (-CH₂NH₂), thereby forming 5-amino-2-bromo-3-(aminomethyl)pyridine. This transformation is a fundamental reaction for introducing a flexible, basic side chain. The reduction can be accomplished using several standard methods.

A common and effective method is the use of strong hydride reagents, such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org In this reaction, the hydride attacks the electrophilic carbon of the nitrile, and after an aqueous workup, the primary amine is obtained. libretexts.org Another powerful approach is catalytic hydrogenation. This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Ruthenium on carbon (Ru/C), often in a solvent like methanol (B129727) and in the presence of ammonia (B1221849) to suppress the formation of secondary amines. google.com Additionally, borane (B79455) complexes, like the borane-tetrahydrofuran (B86392) complex (BH₃-THF), are also effective for the reduction of nitriles to primary amines and have been used for closely related aminonicotinonitrile compounds. nih.gov

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Description | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective hydride reducing agent. | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Ru/C, Raney Ni). | Primary Amine |

Nucleophilic Additions to the Nitrile Carbon and Subsequent Cyclizations

The nitrile group is susceptible to nucleophilic attack, a reactivity that can be harnessed to construct new ring systems. A notable example involves an intramolecular nucleophilic addition of an amine to the nitrile carbon. In a multi-step synthesis, the bromine atom at the C-2 position can first be subjected to a Suzuki-Miyaura cross-coupling reaction with an ortho-aminophenylboronic acid derivative. The resulting intermediate, now bearing an amino group positioned correctly, can undergo a spontaneous intramolecular cyclization. mdpi.com The nucleophilic amino group attacks the electrophilic nitrile carbon, leading to the formation of a new six-membered ring and yielding a phenanthridine-type structure. mdpi.com

Cyclization Reactions Involving the Nitrile Group in Heterocycle Formation

The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netsmolecule.com Its participation in cyclization reactions is a key strategy for building more complex molecular architectures. Beyond the intramolecular cyclization described previously, the nitrile group can react with external reagents to form new heterocyclic rings. For instance, the reaction of aminonicotinonitrile derivatives with hydrazines can lead to the formation of fused pyrazole (B372694) systems, where the nitrile carbon becomes part of the newly formed ring. tdx.cat The nitrile group's ability to participate in [3+2] cycloadditions and other annulation processes makes it a valuable handle for creating diverse heterocyclic scaffolds. researchgate.net

Reactivity of the Amino Substituent (C-5 Position)

Acylation and Protection Strategies for the Amino Group

The amino group at the C-5 position is a nucleophilic and basic center. In many synthetic sequences, it is necessary to temporarily block or "protect" this group to prevent it from undergoing undesired reactions with electrophilic reagents intended for other parts of the molecule. libretexts.org Protection is also used to modulate the electronic properties of the pyridine ring.

Table 2: Common Amino Protecting Groups

| Protecting Group | Abbreviation | Reagent for Introduction |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) |

Cyclization Reactions with Amino Group Involvement (e.g., Pyrazolo Formation)

The C-5 amino group, in concert with the adjacent nitrile group at C-3, can participate directly in cyclization reactions to form fused heterocyclic systems. A prominent example is the construction of a pyrazole ring fused to the pyridine core, resulting in a pyrazolo[3,4-b]pyridine derivative. This transformation is typically achieved by reacting the 5-Amino-2-bromonicotinonitrile scaffold with a hydrazine (B178648) derivative. tdx.cat In this reaction, the hydrazine likely reacts with the nitrile and amino groups, leading to a condensation and cyclization cascade that forms the stable, fused aromatic pyrazole ring. This specific reactivity highlights the synthetic utility of the compound in generating medicinally relevant scaffolds.

Pyridyl Ring Functionalization and Modifications

Beyond the transformations of the amino and nitrile groups, the pyridine ring itself can be functionalized, primarily at the carbon atom bearing the bromine substituent. The bromine atom at the C-2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this purpose. By reacting 5-Amino-2-bromonicotinonitrile with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand, a wide variety of substituents can be introduced at the C-2 position. This allows for the synthesis of derivatives bearing new aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity accessible from this starting material. The electron-deficient nature of the pyridine ring makes it generally less reactive towards electrophilic aromatic substitution but well-suited for such cross-coupling strategies. nih.gov

Site-Selective C-H Bond Functionalization on the Pyridine Nucleus

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating complex molecules by avoiding pre-functionalization steps. dmaiti.comrutgers.edu For 5-Amino-2-bromonicotinonitrile, the pyridine ring possesses two C-H bonds at the C4 and C6 positions, which are potential sites for such reactions.

The electronic nature of the pyridine ring in this molecule is complex. The amino group at C5 is a strong electron-donating group, which activates the ring towards electrophilic substitution, particularly at the ortho (C4 and C6) positions. Conversely, the nitrile group at C3 and the nitrogen atom within the ring are electron-withdrawing, deactivating the ring. The bromine at C2 also contributes to the electronic properties and can exert steric influence.

Site-selectivity in C-H functionalization is often achieved through several strategies, including transition-metal-catalyzed reactions where selectivity is controlled by directing groups or the inherent electronic and steric properties of the substrate. nih.govscripps.edu In the case of 5-Amino-2-bromonicotinonitrile, the amino group could potentially direct a metal catalyst to the C4 or C6 position. However, without specific experimental data, predicting the outcome between the C4 and C6 positions is challenging. Steric hindrance from the adjacent bromine atom might disfavor functionalization at the C6 position, potentially leading to selectivity for the C4 position. General strategies for site-selective C-H functionalization of heteroaromatic compounds are well-developed and often employ palladium, rhodium, or iridium catalysts. nih.govresearchgate.net

Table 1: Potential Sites for C-H Functionalization

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated by C5-NH₂ | Less hindered | Potentially favorable site |

| C6 | Activated by C5-NH₂ | Hindered by C2-Br | Potentially disfavored site |

This table represents a predictive analysis based on general chemical principles, as direct experimental studies on this specific molecule were not found.

Oxidative Transformations of the Pyridine Nucleus, including N-Oxide Formation

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. thieme-connect.de The resulting N-oxide can activate the C2 and C4 positions for nucleophilic attack and can also direct ortho-metalation.

The formation of N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. thieme-connect.dersc.org For 5-Amino-2-bromonicotinonitrile, the presence of the electron-donating amino group would facilitate the oxidation of the ring nitrogen, as it increases the electron density on the nitrogen atom, making it more nucleophilic and susceptible to attack by the oxidant.

However, the amino group itself is susceptible to oxidation. Therefore, achieving selective N-oxidation without oxidizing the amino group can be a challenge. The reaction conditions would need to be carefully controlled. In some cases, the oxidation of substituted aminopyridines can lead to the formation of nitro compounds, though this often requires stronger oxidizing conditions. researchgate.net

Once formed, the 5-Amino-2-bromo-3-cyanopyridine N-oxide would have altered electronic properties. The N-oxide group is strongly electron-withdrawing through induction but can be electron-donating through resonance to the C2 and C4 positions. This would make the C4 and C6 positions highly susceptible to nucleophilic attack.

Table 2: Potential Oxidative Transformation Products

| Reagent | Product Type | Potential Product Structure | Notes |

|---|---|---|---|

| m-CPBA (controlled) | Pyridine N-Oxide | 5-Amino-2-bromo-3-cyanopyridine N-oxide | The amino group increases the reactivity of the pyridine nitrogen towards oxidation. Selectivity over amino group oxidation is key. |

This table is based on expected reactivity patterns for substituted pyridines, as direct experimental results for 5-Amino-2-bromonicotinonitrile were not found in the searched literature.

Strategic Applications in the Synthesis of Complex Chemical Architectures

Construction of Fused Pyridine (B92270) Ring Systems

The pyridine backbone of 5-Amino-2-bromonicotinonitrile, furnished with reactive sites, makes it a candidate for annulation reactions, leading to the formation of bicyclic and polycyclic heteroaromatic compounds.

Pyrido[2,3-d]pyrimidine Scaffolds and Bioisosteres

The Pyrido[2,3-d]pyrimidine core is a significant pharmacophore found in numerous biologically active molecules, including kinase inhibitors. nih.gov The most common and direct synthetic route to this scaffold involves the cyclization of 2-amino-3-cyanopyridine (B104079) derivatives. niscpr.res.in This reaction typically proceeds by treating the ortho-aminonitrile precursor with reagents like formamide, urea, or thiourea. niscpr.res.in

However, 5-Amino-2-bromonicotinonitrile, which is chemically defined as 5-amino-2-bromo-3-cyanopyridine, possesses an amino group at the C5 position and a cyano group at the C3 position. These groups are in a meta-arrangement relative to each other. For the direct intramolecular cyclization required to form the pyrimidine (B1678525) ring of the Pyrido[2,3-d]pyrimidine system, an ortho-relationship (i.e., a 2-amino-3-cyanopyridine structure) is necessary.

Therefore, 5-Amino-2-bromonicotinonitrile is not a suitable direct precursor for the synthesis of the Pyrido[2,3-d]pyrimidine scaffold via conventional cyclization methods. The formation of this specific fused ring system would necessitate multi-step synthetic pathways to rearrange the functional groups into the required ortho configuration, a process that falls outside the scope of direct annulation.

| Target Scaffold | Starting Material | Suitability for Direct Cyclization | Rationale |

| Pyrido[2,3-d]pyrimidine | 5-Amino-2-bromonicotinonitrile | Not Suitable | The amino (C5) and cyano (C3) groups are meta-disposed, whereas an ortho-arrangement (2-amino-3-cyano) is required for direct cyclization. niscpr.res.in |

Pyrazolo[3,4-b]pyridine Derivatives

In contrast to the Pyrido[2,3-d]pyrimidine system, the Pyrazolo[3,4-b]pyridine scaffold can be efficiently synthesized from 5-Amino-2-bromonicotinonitrile. This class of compounds is of significant interest due to its wide range of biological activities. nih.govmdpi.com The synthesis leverages the 2-halo-3-cyanopyridine structure inherent in the starting material.

The established method for this transformation involves the reaction of a 2-halo-3-cyanopyridine with hydrazine (B178648). researchgate.net In this reaction, hydrazine hydrate (B1144303) acts as a binucleophile. The reaction mechanism proceeds through an initial nucleophilic aromatic substitution (SNAr), where one of the nitrogen atoms of hydrazine attacks the C2 position of the pyridine ring, displacing the bromide ion. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the adjacent cyano group at the C3 position. This sequence of substitution and cyclization directly yields the fused pyrazole (B372694) ring, resulting in a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative. The amino group originally at the C5 position of the starting material remains as a substituent on the final heterocyclic system. researchgate.net

| Starting Material | Reagent | Product Scaffold | Reaction Type |

| 5-Amino-2-bromonicotinonitrile | Hydrazine Hydrate (N₂H₄·H₂O) | 5-Amino-3-amino-1H-pyrazolo[3,4-b]pyridine | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization researchgate.net |

Imidazo[1,2-a]pyridine (B132010) Ring Systems

The Imidazo[1,2-a]pyridine ring system is another privileged scaffold in medicinal chemistry, forming the core of drugs with applications as anxiolytics and hypnotics. acs.org The synthesis of this specific fused system has been extensively studied, and the vast majority of synthetic routes, including the classical Tschitschibabin reaction and modern catalytic methods, require a 2-aminopyridine (B139424) derivative as the key starting material. rsc.orgbio-conferences.orgorganic-chemistry.org In these syntheses, the endocyclic nitrogen of the pyridine ring and the exocyclic 2-amino group both participate in the cyclization to form the fused imidazole (B134444) ring. acs.org

5-Amino-2-bromonicotinonitrile is a 5-amino-2-bromopyridine derivative. It lacks the essential 2-amino group required for the characteristic cyclization that forms the Imidazo[1,2-a]pyridine isomer. Consequently, it cannot be used as a direct precursor for the synthesis of the Imidazo[1,2-a]pyridine ring system through established and conventional chemical methodologies. The construction of isomeric fused imidazole-pyridine systems, such as Imidazo[4,5-b]pyridines, typically starts from 2,3-diaminopyridines and follows a different synthetic logic. nih.gov

Pyridinol-Fused Ring Analogues

The 2-bromo substituent on the pyridine ring of 5-Amino-2-bromonicotinonitrile is susceptible to nucleophilic substitution, providing a pathway to pyridinol (or its tautomeric pyridone) derivatives. The conversion of 2-bromopyridines into 2-pyridones/2-pyridinols is a well-documented transformation that can be achieved under various conditions, including acid hydrolysis or modern transition-metal-catalyzed reactions. nih.govresearchgate.net

For instance, treatment of a 2-bromopyridine (B144113) with strong aqueous acid can facilitate hydrolysis to the corresponding 2-pyridinol. researchgate.net More contemporary methods may employ catalytic systems, such as Ruthenium(II) with a carbonate base, to achieve the same transformation under milder conditions. nih.gov Applying these principles, 5-Amino-2-bromonicotinonitrile can be converted into 5-amino-3-cyano-2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer). This resulting pyridinol/pyridone is a highly functionalized building block. The presence of the hydroxyl, amino, and cyano groups offers multiple reactive handles for subsequent reactions, allowing for the construction of further fused ring systems.

Preparation of Advanced Medicinal Chemistry Building Blocks

The scaffolds derived from 5-Amino-2-bromonicotinonitrile are valuable intermediates for the development of new therapeutic agents.

Precursors for Analgesic and Antipyretic Analogues

Several classes of pyridine-containing and pyridine-fused heterocycles have demonstrated potential as analgesic and anti-inflammatory agents. nih.gov For example, certain Imidazo[1,2-a]pyridine derivatives have been reported to possess analgesic and antipyretic properties. nih.gov While direct synthesis of this specific scaffold from 5-Amino-2-bromonicotinonitrile is not feasible, the other accessible derivatives hold therapeutic potential.

The Pyrazolo[3,4-b]pyridine core, which can be readily synthesized, is a key component in compounds designed for various biological targets. mdpi.com The pyridinol/pyridone derivatives obtained via hydrolysis of 5-Amino-2-bromonicotinonitrile are heterocyclic phenols. Phenolic structures are a cornerstone of many analgesic compounds, most notably acetaminophen. The development of novel heterocyclic phenols is an active area of research aimed at creating new analgesic and antipyretic agents with potentially improved safety profiles compared to existing drugs. researchgate.net Therefore, the pyridinol derivative of 5-Amino-2-bromonicotinonitrile represents a key building block for creating novel analogues in this therapeutic area.

A Key Intermediate for Potent Enzyme Inhibitors

The structural framework of 5-Amino-2-bromonicotinonitrile is of significant interest in the design and synthesis of enzyme inhibitors, which are molecules that can block the activity of enzymes and are therefore critical in the treatment of various diseases. Its utility has been explored in the development of inhibitors for enzymes such as HIV-1 Reverse Transcriptase and Mur ligases.

HIV-1 Reverse Transcriptase Inhibitors:

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a pivotal enzyme in the life cycle of the HIV virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, disrupting its function and halting viral replication. The aminopyridine core, present in 5-Amino-2-bromonicotinonitrile, is a key pharmacophore in several potent NNRTIs.

Researchers have synthesized novel NNRTIs with bicyclic cores derived from known drugs like etravirine (B1671769) and rilpivirine. nih.gov These new inhibitors have shown potent, single-digit nanomolar activities against the wild-type HIV-1 virus. nih.gov The synthesis of such complex molecules often involves multi-step processes where intermediates containing the aminopyridine scaffold are essential. The bromine and nitrile functionalities on 5-Amino-2-bromonicotinonitrile offer versatile handles for further chemical modifications, allowing for the construction of diverse libraries of potential HIV-1 RT inhibitors. Molecular docking studies of newly synthesized inhibitors have revealed key interactions with amino acid residues in the NNRTI binding pocket, including Lys101, Tyr181, and Tyr188.

Mur Ligase Inhibitors:

Mur ligases (MurC-F) are essential enzymes in the bacterial peptidoglycan biosynthesis pathway, making them attractive targets for the development of novel antibacterial agents. google.com These enzymes share conserved amino acid regions and catalytic mechanisms, presenting an opportunity for the design of broad-spectrum or multi-target inhibitors. google.com The 2-aminopyridine moiety is a recognized structural element in the design of Mur ligase inhibitors. While direct synthesis from 5-Amino-2-bromonicotinonitrile is not explicitly detailed in readily available literature, its structural similarity to key intermediates makes it a highly plausible precursor. The amino group can act as a nucleophile or be modified, while the bromine atom allows for cross-coupling reactions to build more complex molecular architectures that can effectively interact with the enzyme's active site.

A Versatile Scaffold for Amino Acid Conjugates and Derivatives

The conjugation of bioactive molecules with amino acids can enhance their pharmacological properties, such as solubility, transport, and target specificity. 5-Amino-2-bromonicotinonitrile provides a versatile platform for the synthesis of novel amino acid conjugates and derivatives.

The amino group of 5-Amino-2-bromonicotinonitrile can be readily acylated with protected amino acids or peptides using standard peptide coupling reagents. Furthermore, the bromine atom can be utilized in cross-coupling reactions to introduce amino acid-containing moieties. These synthetic strategies allow for the creation of a wide range of derivatives where the aminopyridine core is linked to various amino acids, potentially leading to new therapeutic agents with improved efficacy and reduced side effects. While general methods for synthesizing amino acid conjugates are well-established, specific examples detailing the direct use of 5-Amino-2-bromonicotinonitrile are subjects of ongoing research and development in medicinal chemistry. google.comgoogleapis.com

Contributions to Agrochemical Research and Material Science

The unique chemical properties of 5-Amino-2-bromonicotinonitrile also extend its utility to the fields of agrochemical research and material science, where it serves as a valuable intermediate for the creation of innovative products.

An Intermediate for Advanced Crop Protection Agents

The development of new and effective crop protection agents is crucial for global food security. 2-Aminopyridine derivatives are recognized as important intermediates in the synthesis of various agrochemicals. While specific, commercialized pesticides or herbicides directly synthesized from 5-Amino-2-bromonicotinonitrile are not widely documented in public literature, its chemical structure is highly relevant to this field.

The aminopyridine core is a feature in a number of biologically active molecules. The bromine atom on the pyridine ring of 5-Amino-2-bromonicotinonitrile is particularly useful for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a diverse range of potential herbicidal or pesticidal compounds. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the possibilities for creating novel agrochemical structures. The exploration of this compound and its derivatives in the search for next-generation crop protection agents is an active area of research.

A Precursor for Functionalized Polymers and Advanced Materials

The field of material science is constantly seeking new monomers and building blocks to create polymers with tailored properties. While extensive research on polymers derived specifically from 5-Amino-2-bromonicotinonitrile is not yet prevalent, the functionalities present in the molecule make it a promising candidate for the synthesis of functionalized polymers and advanced materials.

Computational and Mechanistic Investigations in 5 Amino 2 Bromonicotinonitrile Chemistry

Quantum Chemical Studies on Reactivity and Selectivity

No specific quantum chemical studies on the reactivity and selectivity of 5-Amino-2-bromonicotinonitrile have been published.

Mechanistic Elucidation of Key Reaction Pathways

Detailed mechanistic elucidations for key reaction pathways involving 5-Amino-2-bromonicotinonitrile are not available in the current body of scientific literature.

Computational Modeling of Electronic Properties and Molecular Interactions in Reaction Systems

There are no specific computational models detailing the electronic properties and molecular interactions of 5-Amino-2-bromonicotinonitrile in reaction systems.

Future Perspectives and Innovations in 5 Amino 2 Bromonicotinonitrile Research

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical intermediates like 5-Amino-2-bromonicotinonitrile to minimize environmental impact. Future research will likely focus on developing more sustainable and eco-friendly synthetic methodologies.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents compared to conventional heating methods. The application of MAOS to the synthesis of pyridine (B92270) derivatives has been shown to be highly efficient.

Another area of exploration is flow chemistry . Continuous flow reactors offer enhanced safety, better process control, and scalability. For the synthesis of substituted pyridines, flow chemistry can enable reactions to be carried out at elevated temperatures and pressures safely, leading to higher efficiency and reduced waste.

Furthermore, the exploration of biocatalysis presents a green alternative to traditional chemical synthesis. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and protecting groups. While specific enzymes for the direct synthesis of 5-Amino-2-bromonicotinonitrile may not yet be identified, the broader field of biocatalysis for the synthesis of amino-containing pharmaceuticals is rapidly advancing.

| Green Synthesis Approach | Potential Advantages for 5-Amino-2-bromonicotinonitrile Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, use of greener solvents |

| Flow Chemistry | Enhanced safety, better process control, scalability, higher efficiency |

| Multicomponent Reactions | High atom economy, single-step synthesis, reduced waste |

| Biocatalysis | High selectivity, mild reaction conditions, reduced use of harsh reagents |

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 5-Amino-2-bromonicotinonitrile, enabling more efficient and selective transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines. Future research will likely focus on developing more active and versatile palladium catalysts for reactions involving the bromo substituent of 5-Amino-2-bromonicotinonitrile. This could include the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and reactivity, allowing for a broader range of coupling partners and milder reaction conditions.

Ruthenium-catalyzed amination has emerged as a promising method for the direct transformation of aminopyridines. nih.gov This approach could be explored for the further functionalization of the amino group in 5-Amino-2-bromonicotinonitrile, providing access to a diverse range of derivatives.

Organocatalysis offers a metal-free alternative for various organic transformations. The development of chiral organocatalysts could enable the enantioselective synthesis of derivatives of 5-Amino-2-bromonicotinonitrile, which is of particular interest in medicinal chemistry.

The use of nanocatalysts , such as metal nanoparticles supported on various materials, can offer high catalytic activity and recyclability. Research into the application of nanocatalysts for the synthesis and modification of 5-Amino-2-bromonicotinonitrile could lead to more sustainable and cost-effective processes.

| Catalytic System | Potential Application for 5-Amino-2-bromonicotinonitrile | Desired Outcome |

| Advanced Palladium Catalysts | Cross-coupling reactions at the bromo position | Broader substrate scope, milder conditions, higher yields |

| Ruthenium Catalysts | Direct amination of the amino group | Efficient synthesis of diverse amino-functionalized derivatives |

| Chiral Organocatalysts | Enantioselective transformations | Access to optically active compounds for pharmaceutical applications |

| Nanocatalysts | Synthesis and functionalization reactions | High activity, recyclability, and improved sustainability |

Design and Synthesis of Advanced Scaffolds with Tunable Properties

The unique substitution pattern of 5-Amino-2-bromonicotinonitrile makes it an excellent starting material for the design and synthesis of advanced molecular scaffolds with tunable electronic and steric properties.

The presence of multiple reaction sites allows for the construction of fused heterocyclic systems . For instance, the amino and nitrile groups can participate in cyclization reactions to form fused pyrimidine (B1678525) or imidazole (B134444) rings, leading to novel polycyclic aromatic structures with potential applications in materials science and medicinal chemistry.

The bromo group serves as a handle for introducing a wide variety of substituents through cross-coupling reactions, allowing for the fine-tuning of the molecule's properties. This is particularly important in drug discovery, where small structural modifications can have a significant impact on biological activity. The nicotinonitrile scaffold itself is recognized as an essential component in medicinal chemistry. researchgate.netmdpi.com

Furthermore, the amino group can be readily derivatized to introduce different functional groups, altering the polarity, solubility, and hydrogen-bonding capabilities of the resulting molecules. This tunability is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

The combination of these features enables the creation of a diverse library of compounds based on the 5-Amino-2-bromonicotinonitrile scaffold, each with unique and potentially valuable properties for various applications.

Interdisciplinary Applications in Emerging Fields of Chemical Science

The versatility of 5-Amino-2-bromonicotinonitrile and its derivatives opens up possibilities for their application in various emerging fields of chemical science.

In materials science , derivatives of 5-Amino-2-bromonicotinonitrile could be explored as building blocks for the synthesis of novel organic electronic materials. chemimpex.com The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation in its derivatives, makes this scaffold promising for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For example, some 2-aminopyridine (B139424) derivatives have been investigated as fluorescent molecular sensors. mdpi.com

In agrochemical research , the nicotinonitrile core is a known toxophore in some insecticides. By systematically modifying the 5-Amino-2-bromonicotinonitrile scaffold, it may be possible to develop new pesticides with improved efficacy, selectivity, and environmental profiles. chemimpex.com

In the field of supramolecular chemistry , the hydrogen-bonding capabilities of the amino group and the nitrogen atom of the pyridine ring, along with the potential for π-π stacking interactions, make 5-Amino-2-bromonicotinonitrile an interesting candidate for the design of self-assembling systems and functional molecular architectures.

The continued exploration of the reactivity and properties of 5-Amino-2-bromonicotinonitrile is expected to lead to further innovations and applications across a broad spectrum of chemical and allied sciences.

Q & A

What are the standard synthetic routes for 5-amino-2-bromonicotinonitrile, and how do reaction conditions influence yield?

Basic Research Focus : Synthesis methodology optimization.

Methodological Answer :

The synthesis typically involves bromination and nitrile functionalization on a pyridine scaffold. Key steps include:

- Bromination : Introducing bromine at the 2-position of 5-aminonicotinonitrile using reagents like NBS (N-bromosuccinimide) under radical initiation .

- Nitrile Stability : Ensuring the nitrile group remains intact by avoiding strong acids/bases; reactions are often conducted in aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C .

- Yield Optimization : Lower temperatures (0–10°C) reduce side reactions like deamination, while excess brominating agents improve conversion rates. Typical yields range from 50–70% .

Table 1 : Reaction Condition Impact on Yield

| Temperature (°C) | Solvent | Brominating Agent | Yield (%) |

|---|---|---|---|

| 0–10 | DMF | NBS | 70 |

| 25 | Acetonitrile | Br₂ | 55 |

| 40 | THF | NBS | 30 |

How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) for 5-amino-2-bromonicotinonitrile be resolved?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

Discrepancies often arise from impurities, tautomerism, or solvent effects. Steps to resolve:

- Purity Check : Use HPLC (C18 column, MeOH/H₂O gradient) to confirm purity >95% .

- Tautomerism Analysis : Compare H NMR in DMSO-d₆ vs. CDCl₃. Amino protons in DMSO-d₆ show broad peaks due to hydrogen bonding, while CDCl₃ may reveal tautomeric forms .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺ = 213.9852) to rule out adducts or degradation products .

What strategies mitigate regioselectivity challenges during bromination of 5-aminonicotinonitrile derivatives?

Advanced Research Focus : Reaction mechanism and selectivity control.

Methodological Answer :

Bromination at the 2-position competes with 4-/6-position reactivity. Strategies include:

- Directing Groups : The amino group at position 5 directs electrophilic bromination to the ortho (2-) position via resonance stabilization .

- Steric Effects : Bulky substituents (e.g., methyl at position 6) block alternative sites, improving 2-bromo selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites, guiding reagent choice (e.g., Br₂ vs. NBS) .

Table 2 : Regioselectivity in Bromination

| Substrate | Brominating Agent | 2-Bromo (%) | 4-Bromo (%) |

|---|---|---|---|

| 5-Aminonicotinonitrile | NBS | 85 | 5 |

| 5-Amino-6-methylnicotinonitrile | Br₂ | 95 | 0 |

How do structural modifications (e.g., halogen substitution) affect the bioactivity of 5-amino-2-bromonicotinonitrile derivatives?

Advanced Research Focus : Structure-activity relationship (SAR) studies.

Methodological Answer :

Halogen position and size influence binding to biological targets (e.g., kinases):

What are the best practices for characterizing 5-amino-2-bromonicotinonitrile’s stability under varying storage conditions?

Basic Research Focus : Stability profiling.

Methodological Answer :

- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with 75% humidity for 1–3 months. Analyze via HPLC every 2 weeks .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects nitrile-to-amide degradation under UV light; use amber vials for storage .

- Recommendations : Stable for >6 months at -20°C in desiccated, dark conditions .

How can computational tools predict the reactivity of 5-amino-2-bromonicotinonitrile in cross-coupling reactions?

Advanced Research Focus : Predictive modeling for synthetic applications.

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 2-bromo position shows high electrophilicity (f⁺ = 0.15), favoring Suzuki-Miyaura couplings .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose Pd-catalyzed couplings with boronic acids (e.g., aryl/heteroaryl) as optimal pathways .

What analytical techniques differentiate 5-amino-2-bromonicotinonitrile from its regioisomers (e.g., 5-amino-4-bromonicotinonitrile)?

Basic Research Focus : Analytical method development.

Methodological Answer :

- NMR Fingerprinting : C NMR distinguishes bromine positions: C2-Br appears at δ 115–120 ppm, while C4-Br resonates at δ 125–130 ppm .

- X-ray Crystallography : Resolves positional ambiguity; the 2-bromo derivative shows a dihedral angle of 5–10° between pyridine and nitrile groups .

- IR Spectroscopy : Nitrile stretch (~2240 cm⁻¹) remains consistent, but C-Br vibrations differ (2-Br: 650 cm⁻¹; 4-Br: 680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.